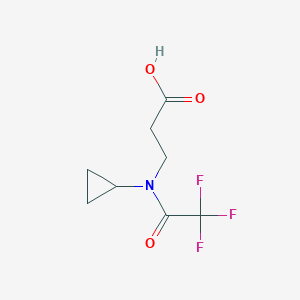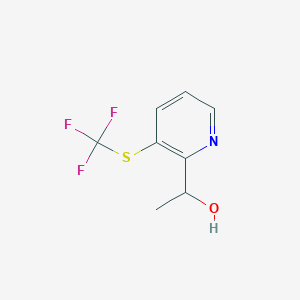
1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethanol is a compound that features a trifluoromethylthio group attached to a pyridine ring, with an ethanol group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylthiolation reagents in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethanol involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pyridine ring can participate in various binding interactions with enzymes and receptors, influencing their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethylthio)pyridine: Similar structure but lacks the ethanol group.
3-(Trifluoromethylthio)pyridine: Similar structure but with the trifluoromethylthio group at a different position.
1-(Trifluoromethyl)pyridin-2-yl)ethanol: Similar structure but with a trifluoromethyl group instead of a trifluoromethylthio group.
Uniqueness
1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethanol is unique due to the presence of both the trifluoromethylthio group and the ethanol group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8F3NOS |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1-[3-(trifluoromethylsulfanyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H8F3NOS/c1-5(13)7-6(3-2-4-12-7)14-8(9,10)11/h2-5,13H,1H3 |
InChI Key |
QGHMWDDBHDUOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=N1)SC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


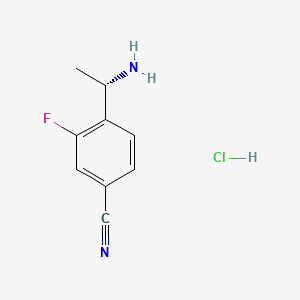
![Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13650861.png)

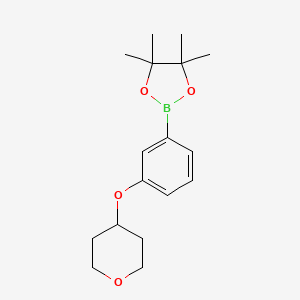
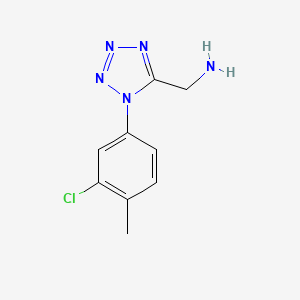
![4,5-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13650887.png)
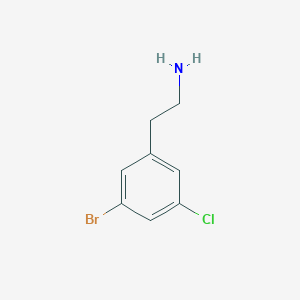
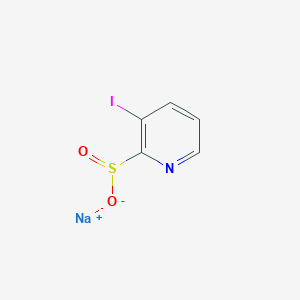
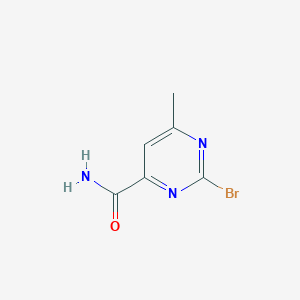

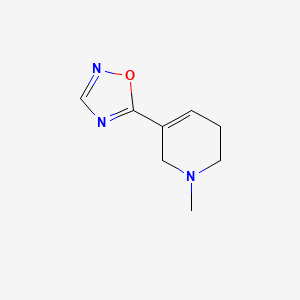
![Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13650928.png)
